

A Technical Guide to the Natural Occurrence of Methyl Anthranilate Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(dimethylamino)benzoate**

Cat. No.: **B157085**

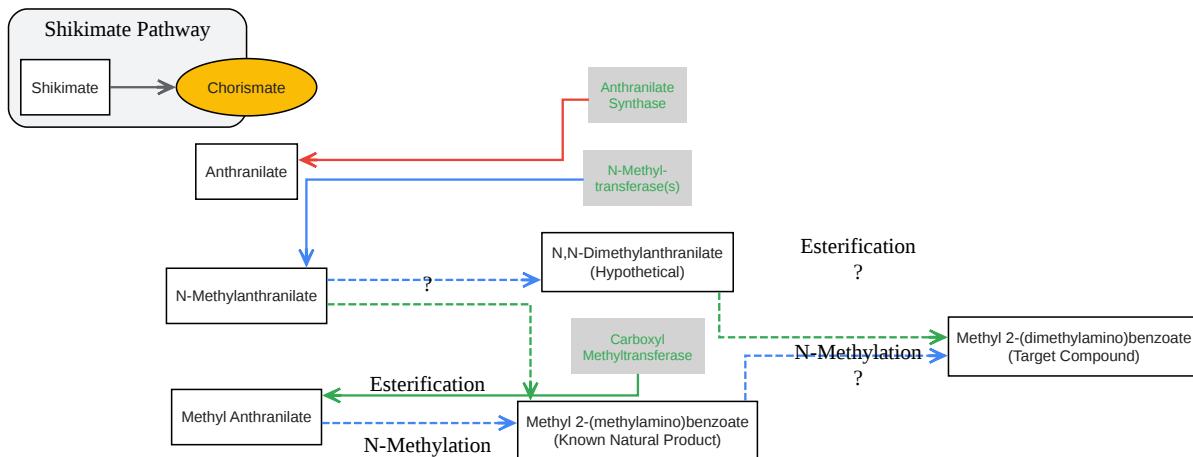
[Get Quote](#)

Abstract: This technical guide addresses the natural occurrence of **Methyl 2-(dimethylamino)benzoate** and its closely related analog, Methyl 2-(methylamino)benzoate (also known as Methyl N-methylanthranilate). A comprehensive review of scientific literature reveals a significant lack of data regarding the natural occurrence, biosynthesis, and quantitative analysis of **Methyl 2-(dimethylamino)benzoate**. In contrast, its mono-methylated precursor is a known natural product found in various plant and animal species. This document provides a detailed overview of the natural sources, proposed biosynthetic pathways, and standard analytical methodologies for the identification and quantification of Methyl 2-(methylamino)benzoate, serving as a proxy for understanding its dimethylated derivative. All quantitative data are summarized in tables, and key experimental and biosynthetic workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the fields of natural products chemistry, chemical ecology, and drug development.

Introduction

Methyl 2-(dimethylamino)benzoate is an aromatic ester with potential applications in flavor, fragrance, and pharmaceutical industries. However, its presence as a naturally occurring compound is not well-documented in current scientific literature. In contrast, its immediate chemical precursor, Methyl 2-(methylamino)benzoate (CAS 85-91-6), is a recognized plant, fungal, and animal metabolite.^{[1][2]} This compound contributes to the characteristic aroma of mandarin oranges and other citrus species.^{[1][3]} Given the data scarcity for the dimethylated form, this guide will focus on the natural occurrence and analysis of Methyl 2-

(methylamino)benzoate, providing a foundational understanding that can inform future research into its N,N-dimethylated analog.

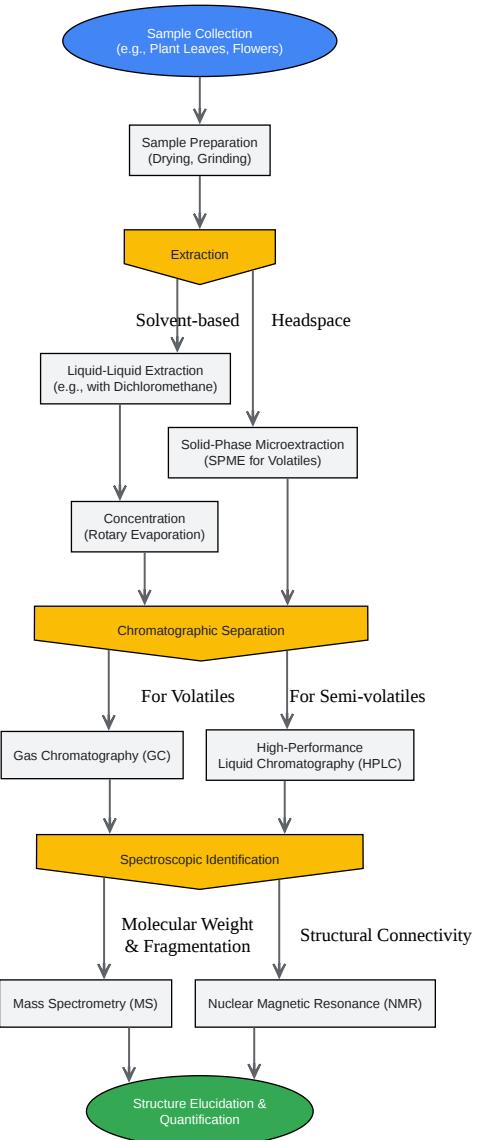

Natural Occurrence of Methyl 2-(methylamino)benzoate

Methyl 2-(methylamino)benzoate has been identified as a volatile or semi-volatile component in a variety of natural sources, primarily in the plant kingdom. Its presence is often associated with floral scents and essential oils.

Organism/Source	Species	Common Name	Part of Organism	Reference
Plant	Citrus reticulata	Mandarin Orange	Leaf Oil, Peel Oil	[1] [2] [3]
Plant	Kaempferia ethelae	N/A	Bulbs	[1]
Plant	Hyacinthus orientalis	Hyacinth	Flowers	[1]
Plant	Citrus aurantium	Petitgrain	Oil	[1]
Plant	Mangifera indica	Mango	Fruit (Volatiles)	[1]
Plant	Glycine max	Soybean	N/A	[2]

Biosynthesis of Anthranilate Derivatives

The biosynthesis of anthranilate derivatives originates from the shikimate pathway, a core metabolic route in plants and microorganisms for the production of aromatic amino acids. While the specific enzymatic steps for the N,N-dimethylation of **Methyl 2-(dimethylamino)benzoate** are not elucidated, a hypothetical pathway can be proposed based on known biochemical reactions. The pathway begins with chorismate, a key branch-point intermediate from the shikimate pathway, which is converted to anthranilate. Subsequent modifications, including methylation and esterification, lead to the final products.


[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway for Methyl Anthranilate derivatives.

The diagram illustrates two plausible routes: methylation of the amino group followed by esterification of the carboxyl group, or vice-versa. The final steps leading to the dimethylated compound are hypothetical and marked with dashed lines. The methylation of the carboxyl group is catalyzed by enzymes like S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT).^{[4][5]}

Experimental Protocols: Isolation and Identification

The identification of **Methyl 2-(dimethylamino)benzoate** from a natural source would involve a multi-step process including extraction, separation, and spectroscopic identification. The following represents a generalized, robust workflow for analyzing volatile and semi-volatile organic compounds from plant material.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]

- 2. Methyl N-methylantranilate | C9H11NO2 | CID 6826 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Developmental regulation of methyl benzoate biosynthesis and emission in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence of Methyl Anthranilate Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157085#natural-occurrence-of-methyl-2-dimethylamino-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com